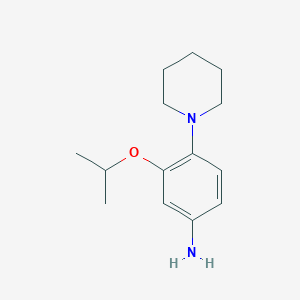
3-Isopropoxy-4-(piperidin-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropoxy-4-(piperidin-1-yl)aniline is a chemical compound that belongs to the class of aniline derivatives It features an isopropoxy group attached to the third carbon of the benzene ring and a piperidin-1-yl group attached to the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropoxy-4-(piperidin-1-yl)aniline typically involves the following steps:
Formation of the Aniline Derivative: The starting material, 3-nitroaniline, undergoes a nucleophilic substitution reaction with isopropyl alcohol in the presence of an acid catalyst to form 3-isopropoxyaniline.
Reduction of the Nitro Group: The nitro group in 3-isopropoxyaniline is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of the Piperidine Derivative: The final step involves the reaction of the amine group with piperidine under basic conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
3-Isopropoxy-4-(piperidin-1-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidin-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted aniline derivatives.
科学研究应用
3-Isopropoxy-4-(piperidin-1-yl)aniline has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and targets.
Industrial Applications: It can be used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Isopropoxy-4-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes involved in neurological pathways, thereby exerting its effects on the nervous system.
相似化合物的比较
Similar Compounds
3-Isopropoxy-4-(morpholin-1-yl)aniline: Similar structure but with a morpholine group instead of a piperidine group.
3-Isopropoxy-4-(pyrrolidin-1-yl)aniline: Similar structure but with a pyrrolidine group instead of a piperidine group.
3-Isopropoxy-4-(azepan-1-yl)aniline: Similar structure but with an azepane group instead of a piperidine group.
Uniqueness
3-Isopropoxy-4-(piperidin-1-yl)aniline is unique due to the presence of both the isopropoxy and piperidin-1-yl groups, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, stability, and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
4-piperidin-1-yl-3-propan-2-yloxyaniline |
InChI |
InChI=1S/C14H22N2O/c1-11(2)17-14-10-12(15)6-7-13(14)16-8-4-3-5-9-16/h6-7,10-11H,3-5,8-9,15H2,1-2H3 |
InChI 键 |
WOMDHJCUMNRPIU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=C(C=CC(=C1)N)N2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



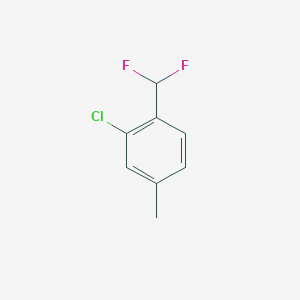
![(1-Benzyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B15339340.png)

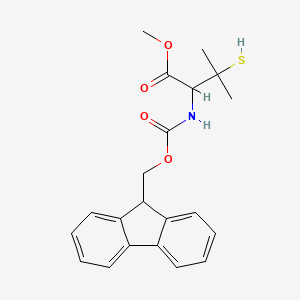
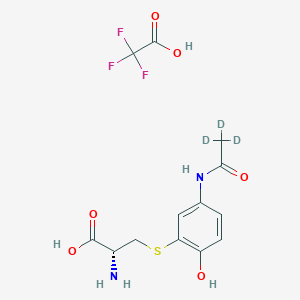
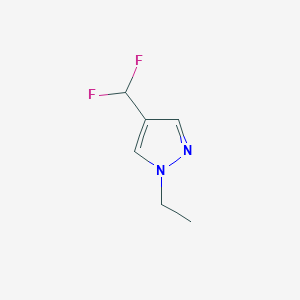
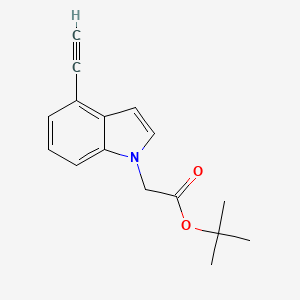
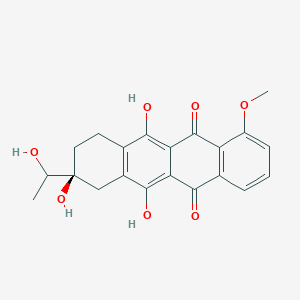
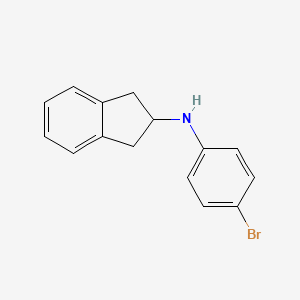

![Ethyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B15339399.png)
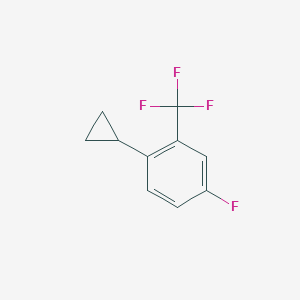
![sodium;(2E)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B15339407.png)
